![molecular formula C8H6FNS B1294561 4-Fluorobenzyl isothiocyanate CAS No. 2740-88-7](/img/structure/B1294561.png)
4-Fluorobenzyl isothiocyanate
Overview
Description
4-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C₈H₆FNS and a molecular weight of 167.203 g/mol . It is also known by other names such as 1-fluoro-4-(isothiocyanatomethyl)benzene and p-fluorobenzyl isothiocyanate . This compound is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isothiocyanate group.
Preparation Methods
4-Fluorobenzyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluorobenzylamine with thiophosgene (CSCl₂) under controlled conditions . The reaction typically proceeds as follows:
4-Fluorobenzylamine+Thiophosgene→4-Fluorobenzyl isothiocyanate+HCl
Another method involves the use of primary amines and carbon disulfide (CS₂) in the presence of a base such as triethylamine, followed by oxidation with an appropriate oxidizing agent . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
4-Fluorobenzyl isothiocyanate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique reactivity allows for the development of compounds that enhance drug efficacy.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The compound was reacted with various amines to produce isothiocyanate derivatives that exhibited significant cytotoxicity against several cancer cell lines. The results indicated that the incorporation of the 4-fluorobenzyl group improved the biological activity of the resulting compounds significantly .
Pesticide Formulation
In agrochemistry, this compound is utilized in developing environmentally friendly pesticides. Its application helps create effective pest control solutions while reducing the environmental impact compared to traditional pesticides.
Data Table: Efficacy Comparison of Pesticides
Pesticide Type | Active Ingredient | Efficacy (%) | Environmental Impact |
---|---|---|---|
Traditional Pesticide | Chlorpyrifos | 85 | High |
Eco-friendly Pesticide | This compound | 78 | Low |
Biochemical Research
Researchers employ this compound in studies focused on protein interactions and enzyme activity. This compound aids in understanding cellular processes and mechanisms.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings revealed that this compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .
Material Science
In material science, this compound is applied to create functional materials such as coatings and polymers. These materials exhibit enhanced durability and chemical resistance due to the incorporation of this compound.
Data Table: Properties of Coatings
Coating Type | Composition | Durability (Years) | Chemical Resistance |
---|---|---|---|
Traditional Coating | Polyurethane | 5 | Moderate |
Enhanced Coating | Polymer + this compound | 8 | High |
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying thiocyanate compounds. This application plays a vital role in environmental monitoring and food safety assessments.
Case Study: Environmental Monitoring
A research project used this compound in analytical methods to assess thiocyanate levels in water samples from agricultural runoff. The results indicated effective detection capabilities, highlighting its utility in environmental safety .
Mechanism of Action
The mechanism of action of 4-fluorobenzyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to inhibit enzymes and disrupt cellular processes. The compound has been shown to activate the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and proteins . This activation contributes to its antioxidative and anti-inflammatory effects.
Comparison with Similar Compounds
4-Fluorobenzyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in structure but lacks the fluorine atom, making it less reactive in certain contexts.
Sulforaphane: Found in cruciferous vegetables, known for its potent anticancer properties and activation of the Nrf2 pathway.
Benzyl isothiocyanate: Similar to this compound but without the fluorine atom, leading to different reactivity and biological effects.
The presence of the fluorine atom in this compound enhances its reactivity and potentially its biological activity, making it unique among isothiocyanates.
Biological Activity
4-Fluorobenzyl isothiocyanate (4-FBITC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of a fluorine atom on the benzyl ring. This structural modification may influence its biological activity compared to other isothiocyanates.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of 4-FBITC against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 4-FBITC were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 10 |
Escherichia coli | 20 | Ciprofloxacin | 15 |
Bacillus subtilis | 10 | Vancomycin | 5 |
The mechanism behind its antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, similar to other isothiocyanates .
Anticancer Properties
The anticancer effects of 4-FBITC have been investigated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Lung Cancer Cells
In a study involving human non-small cell lung cancer (NSCLC) cells, treatment with 4-FBITC resulted in significant growth inhibition. The compound was shown to induce G2/M phase cell cycle arrest and activate DNA damage response pathways, leading to increased levels of phosphorylated histone H2AX, a marker of DNA double-strand breaks .
Table 2: Effects of this compound on Cancer Cell Lines
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 25 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 30 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 20 | Inhibition of proliferation through DNA damage |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 4-FBITC exhibits anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
The anti-inflammatory activity is thought to arise from the modulation of signaling pathways associated with inflammation, particularly the NF-κB pathway. By inhibiting this pathway, 4-FBITC may reduce the expression of inflammatory mediators such as TNF-α and IL-6 .
Properties
IUPAC Name |
1-fluoro-4-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNPJMEWWUFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181829 | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-88-7 | |
Record name | 1-Fluoro-4-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorobenzyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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